molecular formula C15H12BrN3O B2380277 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 162694-04-4

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B2380277
CAS No.: 162694-04-4
M. Wt: 330.185
InChI Key: JUIZNCSIAIJKCD-UHFFFAOYSA-N
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Description

“4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, involves various carboxylic acids reacting with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane . The reaction yields moderate to commendable proportions .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Antibacterial and Antifungal Activities

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline and its analogs have been studied for their potential antibacterial and antifungal activities. Bhat, K., Sufeera, K., & Chaitanya, S. (2011) found that some analogs of this compound showed remarkable activities against certain bacterial and fungal strains (Bhat, Sufeera, & Chaitanya, 2011). Additionally, Venkatagiri, N., et al. (2018) synthesized new triazolyl derived 1,3,4-oxadiazoles that demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018).

Insecticidal Activity

Qi, L., et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings that exhibited good insecticidal activities against diamondback moth, especially one of the compounds which displayed high activity at various concentrations (Qi et al., 2014).

Antiproliferative Activity

Research by Ahsan, M. J., et al. (2018) on N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine and N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}-substituted aniline analogs showed significant antiproliferative activity against various cancer cell lines, with some compounds showing higher sensitivity towards specific cancer types (Ahsan et al., 2018).

Fluorescence Studies for Aniline Sensing

Naik, L., et al. (2018) conducted fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing, exploring their potential as aniline sensors for future detection via fluorescence quenching (Naik, Khazi, & Malimath, 2018).

Antimicrobial Evaluation

Gul, S., et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial activity, finding most compounds to be active against selected microbial species (Gul et al., 2017).

Anti-bacterial Study of N-substituted Derivatives

Khalid, H., et al. (2016) synthesized N-substituted derivatives of a related compound and tested them against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity (Khalid et al., 2016).

Properties

IUPAC Name

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-12-6-8-13(9-7-12)17-10-14-18-19-15(20-14)11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZNCSIAIJKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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